6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene
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Overview
Description
1-Iodo-MK 801 is a derivative of the potent anticonvulsant and neuroprotective agent MK-801, also known as dizocilpine. This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor is linked to a cation channel and plays a crucial role in synaptic plasticity, memory function, and neurodegenerative diseases .
Preparation Methods
The synthesis of 1-Iodo-MK 801 involves the incorporation of iodine into the MK-801 structure. One common method is the solid-state halogen exchange technique, where radioiodine is incorporated into the 1- or 3-positions of the aromatic ring of MK-801 . Another method involves the reaction of MK-801 with iodine monochloride (ICl) in the presence of a suitable solvent
Chemical Reactions Analysis
1-Iodo-MK 801 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include halogenating agents like iodine monochloride and oxidizing agents. .
Major Products: The primary product of these reactions is the modified MK-801 molecule with different functional groups replacing the iodine atom.
Scientific Research Applications
1-Iodo-MK 801 has several scientific research applications:
Neuropharmacology: It is used to study the NMDA receptor’s role in neurological diseases and conditions such as epilepsy, Alzheimer’s disease, and schizophrenia.
Radiopharmaceuticals: The compound is labeled with radioactive iodine isotopes (e.g., I-125) for single-photon emission computed tomography (SPECT) imaging to map NMDA receptor distribution in the brain.
Drug Development: Researchers use 1-Iodo-MK 801 to develop new therapeutic agents targeting the NMDA receptor.
Mechanism of Action
1-Iodo-MK 801 exerts its effects by binding non-competitively to the NMDA receptor, specifically to the cation channel linked to the receptor. This binding inhibits the flow of calcium ions (Ca²⁺) and other cations through the channel, thereby modulating synaptic transmission and preventing excitotoxicity . The compound’s action on the NMDA receptor makes it a valuable tool for studying neurodegenerative diseases and developing neuroprotective drugs .
Comparison with Similar Compounds
1-Iodo-MK 801 is compared with other NMDA receptor antagonists, such as:
MK-801 (Dizocilpine): The parent compound, which has a higher binding affinity for the NMDA receptor.
Ketamine: Another NMDA receptor antagonist used clinically as an anesthetic and for treating depression.
Phencyclidine (PCP): A dissociative anesthetic with similar NMDA receptor antagonistic properties but with higher abuse potential.
1-Iodo-MK 801 is unique due to its iodine substitution, which allows for radiolabeling and imaging applications, making it a valuable tool in neuropharmacological research .
Properties
CAS No. |
119493-70-8 |
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Molecular Formula |
C16H14IN |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-12-6-3-2-5-10(12)15(18-16)9-11-13(16)7-4-8-14(11)17/h2-8,15,18H,9H2,1H3 |
InChI Key |
UAPZBXZJINUXOP-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Canonical SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C(=CC=C3)I |
Synonyms |
1-iodo-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 1-iodo-MK 801 1-iodo-MK-801 |
Origin of Product |
United States |
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